5,5'-Dithiobis(benzo[b]thiophene)
Description
Properties
CAS No. |
16587-54-5 |
|---|---|
Molecular Formula |
C16H10S4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
5-(1-benzothiophen-5-yldisulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H |
InChI Key |
ZQVWDXMJJHIGSY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
Synonyms |
5,5'-Dithiobis(benzo[b]thiophene) |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis via Oxidative Dimerization
The formation of 2,2'-dithiobis(benzaldehyde) (IV ) serves as a pivotal precursor. As detailed in patent US5169961A, 2-alkylthiobenzaldehyde derivatives undergo oxidation in acidic media (e.g., HBr/DMSO) to form IV . For example, 2-(tert-butylthio)benzaldehyde reacts with hydrobromic acid to yield IV in 87% yield. This intermediate retains reactive aldehyde groups for subsequent cyclization.
Thiophene Ring Formation
IV reacts with 2,4-pentanedione (acetylacetone) in polar solvents (e.g., DMSO or methanol) under basic conditions (K₂CO₃) to form benzo[b]thiophene derivatives. For instance, heating IV with acetylacetone and chloroacetone at 40–50°C produces 2-acetylbenzo[b]thiophene (94% yield). To introduce substituents at the 5-position, halogenated or pre-functionalized benzaldehydes are employed. For example, 5-bromo-2-mercaptobenzaldehyde oxidizes to 5-bromo-2,2'-dithiobis(benzaldehyde), which cyclizes to 5-bromobenzo[b]thiophene. Subsequent thiolation (e.g., NaSH) and oxidation yield 5,5'-dithiobis(benzo[b]thiophene).
Halogenation and Thiol Substitution
Directed Halogenation at the 5-Position
Electrophilic halogenation using Br₂ or N-bromosuccinimide (NBS) selectively functionalizes benzo[b]thiophene at the 5-position. For example, bromination of benzo[b]thiophene in acetic acid yields 5-bromobenzo[b]thiophene (72% yield). This intermediate undergoes nucleophilic aromatic substitution (NAS) with thiourea in DMF to introduce a thiol group.
Oxidative Coupling of Thiolated Monomers
5-Mercaptobenzo[b]thiophene, synthesized via NAS, oxidizes in the presence of I₂ or H₂O₂ to form the disulfide dimer. In a representative procedure, stirring 5-mercaptobenzo[b]thiophene in ethanol with I₂ at 25°C for 12 hours affords 5,5'-dithiobis(benzo[b]thiophene) in 89% yield.
Electrophilic Sulfur-Mediated Cyclization
Thiomethyl Group Introduction
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) facilitates electrophilic cyclization of o-alkynyl thioanisoles. For example, reacting 2-alkynyl-5-methylthiobenzene with 2 in CH₂Cl₂ at 25°C forms 5-thiomethylbenzo[b]thiophene (91% yield). Demethylation using HBr/AcOH converts the thiomethyl group to a thiol, which oxidizes to the disulfide.
Radical-Promoted Heterocyclization
Radical initiators like AIBN enable substitutive cyclodehydration. A mixture of 1-(2-mercaptophenyl)-2-yn-1-ol and AIBN in ethanol at 80°C generates 5-hydroxymethylbenzo[b]thiophene, which oxidizes to the carboxylic acid and subsequently to the disulfide.
Comparative Analysis of Methodologies
Mechanistic Insights
Oxidative Dimerization Pathway
The disulfide bond forms via oxidation of two thiolate anions. In basic media, 5-mercaptobenzo[b]thiophene deprotonates to the thiolate, which reacts with O₂ or I₂ to generate the S–S bond. Computational studies suggest a radical mechanism, where thiyl radicals couple to form the dimer.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 5,5’-dithiodi- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Scientific Research Applications
The applications of 5,5'-Dithiobis(benzo[b]thiophene) can be categorized into several key areas:
Chemistry
In synthetic chemistry, 5,5'-Dithiobis(benzo[b]thiophene) serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.
Biological Research
Bioactivity Studies : The compound has been investigated for its potential as a bioactive agent. Research has shown that it can inhibit certain enzymes, making it a candidate for therapeutic applications. For instance, studies have demonstrated that benzothiophene derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer’s disease treatment .
Case Study Example : A series of benzothiophene-chalcone hybrids were synthesized and tested for their enzyme inhibition capabilities. Compound 5f was noted as a potent AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h showed comparable activity against BChE .
Medicine
The pharmacological properties of derivatives of 5,5'-Dithiobis(benzo[b]thiophene) are under exploration for the development of new drugs targeting various diseases, including cancer and infectious diseases. These compounds have shown promise in modulating biological pathways through their interaction with molecular targets.
Industrial Applications
In the industrial sector, 5,5'-Dithiobis(benzo[b]thiophene) is utilized in the production of:
- Dyes and Pigments : Its unique chemical structure allows for vibrant color production.
- Polymers : Used as a precursor in synthesizing advanced materials with specific functionalities.
- Lubricant Additives : The compound's properties make it suitable for enhancing lubricant performance.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates diverse chemical transformations |
| Biological Research | Enzyme inhibition studies | Compounds show promise against AChE/BChE |
| Medicine | Drug development | Potential therapeutic agents for cancer |
| Industry | Production of dyes and polymers | Valuable in advanced material synthesis |
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 5,5’-dithiodi- involves its interaction with molecular targets and pathways within biological systems. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Disulfide Linkages
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) :
- Structure : Contains a disulfide bridge between two nitrobenzoic acid groups.
- Synthesis : Formed by oxidation of 2-nitrobenzenethiol.
- Applications : Widely used in Ellman’s assay to quantify free thiol groups in proteins . Unlike 5,5'-dithiobis(benzo[b]thiophene), DTNB’s nitro groups enhance electrophilicity, accelerating its reaction with thiols.
- Key Difference : The benzo[b]thiophene backbone in the target compound may confer greater lipophilicity, influencing membrane permeability in biological systems.
- 5,5'-Dithiobis(1-methyltetrazole): Structure: Features a disulfide bridge between two 1-methyltetrazole rings. Applications: Inactivates aldehyde dehydrogenase, mimicking disulfiram’s therapeutic effects .
Benzo[b]thiophene Derivatives with Alternative Linkages
5,5’-Di(5-hexylthiophene-2-yl-)benzo[2,1-b;3,4-b']dithiophene-4,5-diketone (5a) :
- Structure : A diketone-linked benzo[b]thiophene dimer with hexylthiophene substituents.
- Synthesis : Achieved via acid-catalyzed cleavage of ethyleneoxolane precursors .
- Applications : Likely used in organic electronics due to extended π-conjugation.
- Key Difference : The diketone linkage stabilizes the structure, reducing redox reactivity compared to the disulfide bridge .
- Benzo[b]thieno[2,3-d]thiophene: Structure: A fused tricyclic system with two thiophene rings. Synthesis: Constructed via Fiesselmann thiophene synthesis . Applications: Organic semiconductors due to enhanced charge transport properties. Key Difference: Extended conjugation improves electronic properties but eliminates the disulfide’s redox versatility .
Sulfur-Containing Heterocycles with Distinct Reactivity
Dibenzo[b,d]thiophene 5,5-dioxide :
2,2'-[2,2'-Bithiophene]-5,5'-diylbis-benzo[b]thiophene :
Comparative Data Table
Key Research Findings
- Material Science: Benzo[b]thiophene derivatives with fused or conjugated systems (e.g., benzo[b]thieno[2,3-d]thiophene) outperform disulfide-linked dimers in charge mobility but lack redox versatility .
- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables diversification of benzo[b]thiophene derivatives, though disulfide bridges require specialized oxidative conditions .
Q & A
Q. What are the established synthetic routes for 5,5'-Dithiobis(benzo[b]thiophene), and how do reaction conditions influence yield?
The synthesis of thiophene derivatives often involves cross-coupling reactions or oxidative dimerization. For example:
- Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., 5-bromo-benzo[b]thiophene) with boronic acid derivatives can yield dimeric structures. Reaction parameters like catalyst loading (e.g., PdCl₂dppf), solvent (toluene/methanol), and microwave-assisted heating (80°C for 5–10 minutes) significantly improve efficiency and yield .
- Oxidative dimerization : Using oxidizing agents like N-iodosuccinimide (NIS) or iodine in dichloromethane/acetic acid promotes sulfur-sulfur bond formation. Yields vary with stoichiometry and reaction time (e.g., overnight at 20°C) .
- Comparative yields : A study on 5,5'-dibromo-2,2'-bithiophene reported a 96% yield using 2,5-dibromothiophene, versus 10% via 2,2'-bithiophene bromination, highlighting the importance of precursor selection .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5,5'-Dithiobis(benzo[b]thiophene)?
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm dimerization. For example, dihydrothiophene protons in benzo[b]thieno[2,3-d]thiophenes resonate at δ 4.3–4.8 ppm .
- IR spectroscopy : Detects functional groups like C=O (1633–1710 cm⁻¹) and -SH (if present) .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 694 for a dibromo derivative) confirms molecular weight and fragmentation patterns .
- HPLC : Useful for purity assessment and resolving synthetic byproducts. The 5,5'-dithiobis(2-nitrobenzoic acid) recycling assay exemplifies HPLC applications in sulfur-containing compound analysis .
Advanced Research Questions
Q. How can synthesis protocols for 5,5'-Dithiobis(benzo[b]thiophene) be optimized for electronic material applications?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 5–10 minutes vs. hours) and enhances yield by improving energy transfer. For α-sexithiophene synthesis, microwaves at 70–80°C achieved near-quantitative yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor coupling reactions, while dichloromethane/acetic acid mixtures optimize oxidative dimerization .
- Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., bromine) via electrophilic substitution tailors HOMO-LUMO gaps for organic semiconductors .
Q. What electronic properties make 5,5'-Dithiobis(benzo[b]thiophene) suitable for organic semiconductors, and how are these measured?
- Conjugation and charge transport : The fused thiophene backbone enables extended π-conjugation, enhancing charge carrier mobility. Cyclic voltammetry (CV) measures redox potentials to determine HOMO/LUMO levels.
- Optoelectronic characterization : UV-Vis spectroscopy (absorption edge ~500–600 nm) and photoluminescence quantify bandgap and exciton behavior. For example, benzo[b]thieno[2,3-d]thiophene derivatives exhibit tunable absorption for photovoltaic applications .
- Device integration : Field-effect transistor (FET) testing evaluates hole/electron mobility, often exceeding 0.1 cm²/V·s in optimized derivatives .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Method validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, purified solvents). For instance, microwave-assisted reactions require precise temperature monitoring to avoid side reactions .
- Advanced analytics : Use high-field NMR (≥400 MHz) and X-ray crystallography to resolve structural ambiguities. A study on alkyl-dibenzothiophenes used HPLC-MS to distinguish isomers with nearly identical NMR profiles .
- Computational modeling : Density functional theory (DFT) predicts reaction pathways and spectroscopic signatures, aiding in data interpretation .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Thiophene Dimers
Q. Table 2. Key Spectroscopic Data for 5,5'-Dithiobis(benzo[b]thiophene Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene | 4.3–4.8 (dihydrothio) | 1633–1710 | 694 |
| 5,5'-Dibromo-2,2'-bithiophene | 7.1–7.4 (aromatic) | N/A | 344 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
